molecular formula C16H14ClN3O B11074840 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide

Cat. No.: B11074840
M. Wt: 299.75 g/mol
InChI Key: CHRWNGZHKRIDQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of acidic or basic catalysts and solvents like acetonitrile or ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce various substituted benzimidazole compounds.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers in living systems, which allows them to exert various biological effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide is unique due to its specific structure, which combines the benzimidazole moiety with a chlorobenzamide group

Properties

Molecular Formula

C16H14ClN3O

Molecular Weight

299.75 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide

InChI

InChI=1S/C16H14ClN3O/c17-12-6-2-1-5-11(12)16(21)18-10-9-15-19-13-7-3-4-8-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20)

InChI Key

CHRWNGZHKRIDQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=NC3=CC=CC=C3N2)Cl

Origin of Product

United States

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